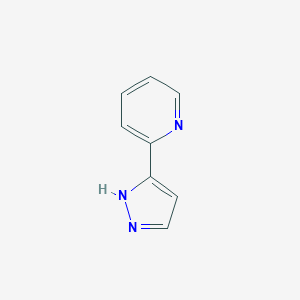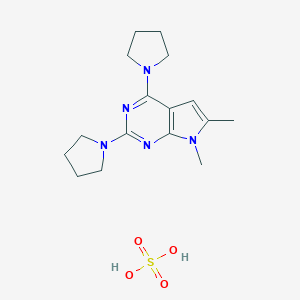
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is a chemical compound that has shown potential in various scientific research applications.
Mechanism Of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cell proliferation and survival, making it a potential target for cancer treatment.
Biochemical And Physiological Effects
Studies have shown that 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and migration of cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) is its potential as a tool for the study of protein kinase inhibitors. It has also shown potential as an anticancer agent and as a treatment for neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
Future Directions
There are several potential future directions for the study of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1). One direction is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is the exploration of its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, it could be studied for its potential in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) involves the reaction of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-pyrimidin-4-amine with sulfuric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) has shown potential in various scientific research applications. It has been used as a tool in the study of protein kinase inhibitors, as well as in the development of anticancer agents. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
CAS RN |
175097-45-7 |
|---|---|
Product Name |
7H-Pyrrolo(2,3-d)pyrimidine, 6,7-dimethyl-2,4-di-1-pyrrolidinyl-, sulfate (1:1) |
Molecular Formula |
C16H25N5O4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid |
InChI |
InChI=1S/C16H23N5.H2O4S/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;1-5(2,3)4/h11H,3-10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
POJPHEWIAFJRSA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Canonical SMILES |
CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.OS(=O)(=O)O |
Other CAS RN |
175097-45-7 |
synonyms |
7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride U 89843 U 89843D U-89343A U-89843 U-89843D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



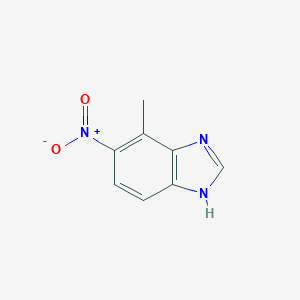
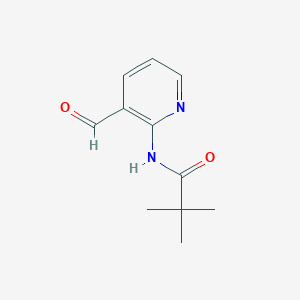
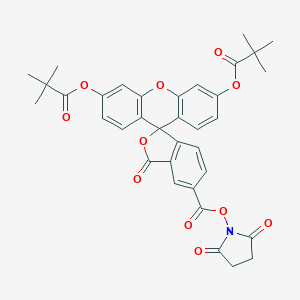
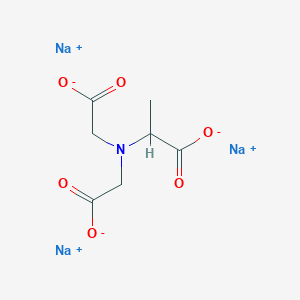
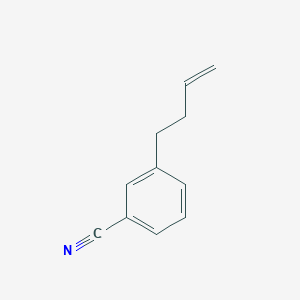
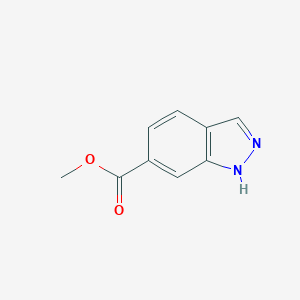
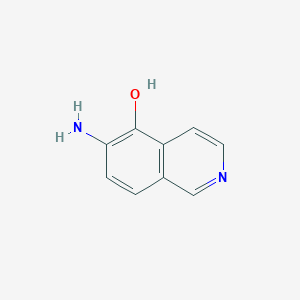
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
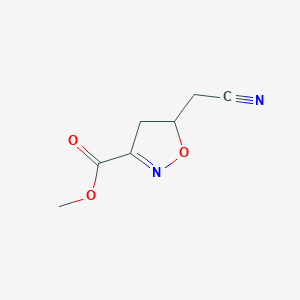
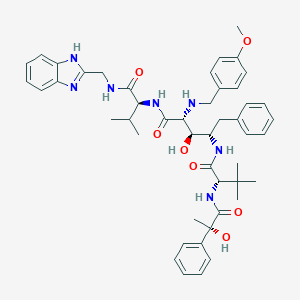

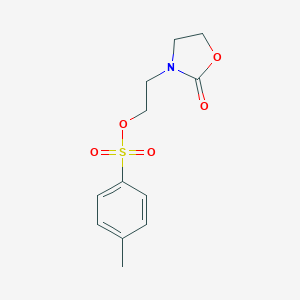
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
